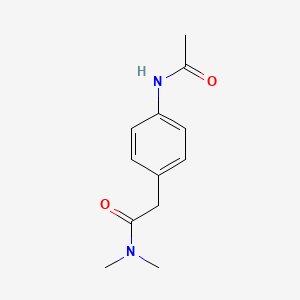

![molecular formula C13H18N2O3 B6538916 ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate CAS No. 1060352-19-3](/img/structure/B6538916.png)

ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate is a type of carbamate compound . Carbamates are organic compounds that are formally derived from carbamic acid . They are usually formed by transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups .

Synthesis Analysis

The synthesis of carbamates like ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate can be achieved through various methods . One such method involves the use of dimethylcarbamoyl chloride (DMCC) as a reagent for transferring a dimethylcarbamoyl group .Molecular Structure Analysis

The molecular structure of ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate is complex, containing a total of 38 bonds . These include 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 tertiary amine (aromatic) .Chemical Reactions Analysis

Carbamates like ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate can undergo various chemical reactions . For instance, ethyl carbamate, a type of carbamate, is found in many fermented foods and beverages .Scientific Research Applications

Carbamoylation Reactions

- For instance, it reacts with primary or secondary amines to form carbamates, which find applications in pharmaceuticals and agrochemicals .

Polymer Functionalization

Zhang, Y., Wang, Y., & Zhang, S. (2015). Carbamoylation of primary, secondary and aromatic amines with dimethyl carbonate catalyzed by acid–base bifunctional ionic liquids. Sustainable Chemical Processes, 3(1), 1-7. DOI: 10.1186/s40508-015-0027-4

Mechanism of Action

Target of Action

The primary target of ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate is the Shiga-like toxin 1 subunit B . This subunit is responsible for the binding of the holotoxin to specific receptors on the target cell surface .

Mode of Action

The compound interacts with its target through a process known as carbamoylation . Carbamoylation involves the addition of a carbamoyl group (CONH2) to a molecule . The nitrogen of a carbamate is relatively non-nucleophilic, and carbamates can be easily installed on nitrogen .

Biochemical Pathways

Carbamates are known to be involved in the synthesis of peptides . They serve as useful protecting groups for amines, which are essential for peptide synthesis .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) of carbamates in general can vary widely depending on their chemical structure .

Result of Action

The interaction of carbamates with their targets can lead to various biological effects, depending on the specific target and the context of the interaction .

Action Environment

The action, efficacy, and stability of ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-4-18-13(17)14-11-7-5-10(6-8-11)9-12(16)15(2)3/h5-8H,4,9H2,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZBTLFIUHRQGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B6538851.png)

![2-{4-[2-(4-chlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538858.png)

![2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538868.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-ethoxynaphthalene-1-carboxamide](/img/structure/B6538876.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B6538879.png)

![2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide](/img/structure/B6538882.png)

![3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6538890.png)

![2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538899.png)

![2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-6-fluorobenzamide](/img/structure/B6538902.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide](/img/structure/B6538908.png)

![3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538929.png)

![4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538932.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide](/img/structure/B6538943.png)